Significantly Slower Hydrogenation Kinetics Compared to Other Allylic Alcohols
In a comparative kinetic study using anchored montmorillonitebipyridinepalladium(II) acetate as a catalyst, 4-methyl-3-penten-2-ol exhibited the slowest rate of hydrogenation among a series of five allylic alcohols [1]. The observed rate order was: 2-methyl-2-propen-1-ol > 4-penten-3-ol > trans-2-buten-1-ol > trans-3-penten-2-ol > 4-methyl-3-penten-2-ol [1]. This indicates a significantly lower reactivity towards C=C bond saturation under these specific catalytic conditions.
| Evidence Dimension | Rate of hydrogenation (relative order) |
|---|---|
| Target Compound Data | Slowest rate (ranked 5th of 5) |
| Comparator Or Baseline | 2-methyl-2-propen-1-ol (fastest), 4-penten-3-ol, trans-2-buten-1-ol, trans-3-penten-2-ol |
| Quantified Difference | Ranked last in the observed rate order. |
| Conditions | Anchored montmorillonitebipyridinepalladium(II) acetate catalyst in THF medium. |
Why This Matters
This slower kinetic profile can be exploited for selective hydrogenation in complex mixtures or for achieving specific reaction progress, offering a level of control not possible with more reactive analogs.
- [1] Ramesh, B., Sadanand, D. T., Swamy, K. V., & Saiprakash, P. K. (1999). Hydrogenation of some allylic alcohols catalysed by anchored montmorillonitebipyridinepalladium(II) acetate - A kinetic study. Indian Journal of Chemistry, Section A, 38A(5), 462-467. View Source
